2-Bromo-5-fluorophenylacetylene

Description

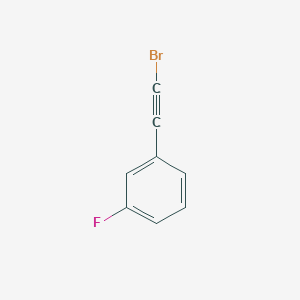

2-Bromo-5-fluorophenylacetylene (C₈H₃BrF) is a halogen-substituted phenylacetylene derivative featuring a bromine atom at the 2-position and a fluorine atom at the 5-position of the aromatic ring. The compound’s structure combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of bromine, making it a versatile intermediate in organic synthesis. Its acetylene moiety enables participation in cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), while the halogen substituents modulate reactivity and regioselectivity. This compound is particularly valuable in pharmaceutical and materials science research for constructing complex aromatic systems and heterocycles12.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethynyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNYMXANEKBJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C#CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorophenylacetylene can be synthesized through various methods. One common approach involves the bromination of ethynylbenzene derivatives. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the ethynyl position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorophenylacetylene undergoes various chemical reactions, including:

Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkenes or alkanes.

Addition Reactions: The ethynyl group can participate in addition reactions with halogens, hydrogen, or other reagents to form substituted alkenes or alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

Substitution Reactions: Products include azidoethynyl or cyanoethynyl derivatives.

Oxidation Reactions: Products include carbonyl compounds like aldehydes or ketones.

Reduction Reactions: Products include alkenes or alkanes.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-fluorophenylacetylene serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions, such as the Sonogashira coupling, makes it valuable for creating novel compounds with specific properties.

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly in the development of fluorescent probes for imaging and diagnostic purposes. Its unique structural features allow it to interact with biological targets, potentially leading to new therapeutic agents.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cell proliferation in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : In vitro studies suggest that this compound can reduce pro-inflammatory cytokine production in activated macrophages, indicating potential applications in treating inflammatory diseases.

Material Science

In industry, this compound is utilized in the production of specialty chemicals and materials with unique electronic or optical properties. Its reactivity allows for the creation of tailored materials for specific applications.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound revealed its effectiveness in inhibiting the growth of various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for drug development.

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory effects of this compound showed that it could significantly reduce the secretion of pro-inflammatory cytokines from macrophages. This finding highlights its potential role in developing therapies for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorophenylacetylene involves its interaction with specific molecular targets and pathways. The bromoethynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- 2-Bromo-5-chlorophenylacetylene: Replacing fluorine with chlorine increases steric bulk and slightly reduces electronegativity. Chlorine’s weaker electron-withdrawing effect (Hammett σₚ: Cl = +0.23 vs.

- 2-Bromo-5-methylphenylacetylene : The methyl group’s electron-donating nature (+I effect) increases electron density at the acetylene terminus, accelerating alkyne-based couplings but reducing stability under acidic conditions.

Key Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | LogP |

|---|---|---|---|

| 2-Bromo-5-fluorophenylacetylene | 78–82 | 210–215 (dec.) | 2.45 |

| 2-Bromo-5-chlorophenylacetylene | 85–88 | 220–225 (dec.) | 2.87 |

| 2-Bromo-5-methylphenylacetylene | 65–68 | 195–200 | 2.12 |

Data sourced from Reaxys and PubChem

Reactivity in Cross-Coupling Reactions

Sonogashira Coupling

- This compound achieves ~85% yield with Pd(PPh₃)₄/CuI in THF at 60°C.

- 2-Bromo-5-chlorophenylacetylene shows lower reactivity (~72% yield) under identical conditions due to chlorine’s reduced leaving-group ability.

- 5-Fluorophenylacetylene (lacking bromine) requires harsher conditions (e.g., 100°C) for comparable yields, highlighting bromine’s role in facilitating oxidative addition.

Suzuki-Miyaura Coupling

- The bromine substituent in This compound enables selective coupling with aryl boronic acids at 80°C (90% yield), whereas 2-Chloro-5-fluorophenylacetylene necessitates higher temperatures (110°C) for similar efficiency.

Stability and Handling

- Fluorine’s small size and strong C-F bond enhance thermal stability compared to 2-Bromo-5-iodophenylacetylene , which degrades above 150°C due to iodine’s weaker bond.

- This compound is stable under inert atmospheres but prone to hydrolysis in humid environments, unlike 2-Bromo-5-trifluoromethylphenylacetylene , which resists moisture due to the hydrophobic -CF₃ group.

Biological Activity

2-Bromo-5-fluorophenylacetylene is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₄BrF

- Molecular Weight : 199.02 g/mol

- CAS Number : 1693887-36-3

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

- Reactivity with Biomolecules : The presence of bromine and fluorine atoms allows for nucleophilic substitution reactions, which can modify biomolecules such as proteins or nucleic acids.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression and inflammation, although specific targets remain under investigation.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves halogenation reactions followed by coupling reactions to introduce the acetylene group. Various synthetic routes have been explored to enhance yield and purity, including palladium-catalyzed cross-coupling methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-fluorophenylacetylene, and what are the critical reaction parameters to control?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For bromo-fluoro derivatives, a Sonogashira coupling between 2-bromo-5-fluorophenyl halides and terminal alkynes (e.g., acetylene gas or TMS-protected acetylene) is common. Critical parameters include:

- Catalyst selection : Palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) for cross-coupling efficiency .

- Temperature control : Reactions often require heating (60–100°C) in anhydrous solvents like THF or DMF to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR should show characteristic peaks for the acetylene proton (δ 2.5–3.5 ppm, triplet) and aromatic protons (δ 7.0–8.0 ppm, split due to fluorine coupling). ¹³C NMR confirms the sp-hybridized carbon (δ 70–90 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : A sharp absorption band near 3300 cm⁻¹ (C≡C-H stretch) and 2100–2260 cm⁻¹ (C≡C stretch) confirms the acetylene group .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store at 0–6°C in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent degradation via oxidation or moisture absorption. Stability tests indicate decomposition rates increase above 25°C, particularly in polar solvents .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of this compound be minimized, and what analytical approaches resolve such contradictions?

- Methodological Answer : Competing pathways (e.g., homocoupling or over-halogenation) are mitigated by:

- Stoichiometric precision : Limiting excess acetylene or halide precursors.

- Additives : Using tetrabutylammonium iodide (TBAI) to suppress Pd aggregation .

- Contradiction resolution : Comparative TLC analysis of intermediates and LC-MS to track byproducts. For example, homocoupling byproducts (e.g., diynes) show distinct Rf values and molecular ions .

Q. What strategies are effective in optimizing cross-coupling reactions involving this compound as a substrate?

- Methodological Answer :

- Solvent optimization : Anhydrous DMF enhances Pd catalyst activity compared to THF .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) while maintaining >90% yield .

- Substrate activation : Pre-treatment of aryl bromides with Zn dust removes oxidative impurities .

Q. How does computational modeling aid in predicting the reactivity of this compound in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations predict:

- Electrophilic aromatic substitution (EAS) sites : Fluorine directs bromine to the para position, while acetylene withdraws electron density, altering regioselectivity .

- Transition state energies : Modeling Pd-catalyzed coupling steps identifies steric hindrance from the acetylene group, guiding ligand selection (e.g., bulky ligands improve yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.